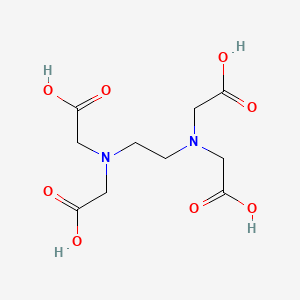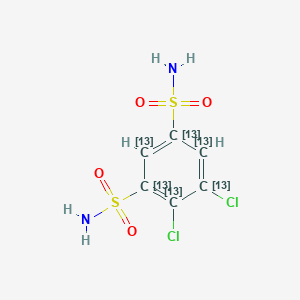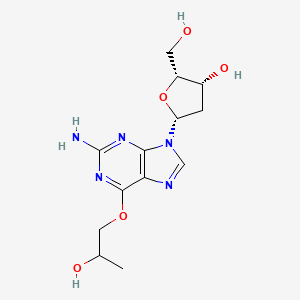
Curcumin β-D-Glucuronide Triacetate Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a natural polyphenol found in turmeric. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is known for its dark orange to very dark orange solid appearance and has a molecular formula of C₃₄H₃₆O₁₅ with a molecular weight of 684.64 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves multiple steps, starting from curcumin. The process typically includes glucuronidation, acetylation, and esterification reactions. The glucuronidation step involves the reaction of curcumin with glucuronic acid in the presence of a catalyst. This is followed by acetylation using acetic anhydride and a base such as pyridine. Finally, the esterification step involves the reaction with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: Curcumin β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine), in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Curcumin β-D-Glucuronide Triacetate Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation and esterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products
作用機序
Curcumin β-D-Glucuronide Triacetate Methyl Ester exerts its effects through multiple mechanisms:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen, thereby inhibiting lipid peroxidation and DNA damage.
Anti-inflammatory Activity: Modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
類似化合物との比較
Curcumin β-D-Glucuronide Triacetate Methyl Ester is unique compared to other curcumin derivatives due to its enhanced solubility and bioavailability. Similar compounds include:
Curcumin: The parent compound with lower solubility and bioavailability.
Tetrahydrocurcumin: A reduced derivative with enhanced antioxidant properties.
Curcumin Sulfate: An O-conjugated derivative with different pharmacokinetic properties.
特性
CAS番号 |
1529769-81-0 |
|---|---|
分子式 |
C₃₄H₃₆O₁₅ |
分子量 |
684.64 |
同義語 |
4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

